(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride
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Overview
Description
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methanamine group attached to a phenyl ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
The synthesis of (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Cyclopropylmethoxylation: The attachment of a cyclopropylmethoxy group to the phenyl ring.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with biological receptors, potentially inhibiting or activating certain pathways. The presence of the bromine and cyclopropylmethoxy groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to (4-Bromo-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride include:
(4-Bromo-2-fluorophenyl)methanamine hydrochloride: This compound has a fluorine atom instead of a cyclopropylmethoxy group, which can alter its chemical properties and biological activity.
(4-Bromo-2-methoxyaniline): This compound has a methoxy group instead of a cyclopropylmethoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C11H15BrClNO |
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Molecular Weight |
292.60 g/mol |
IUPAC Name |
[4-bromo-2-(cyclopropylmethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8;/h3-5,8H,1-2,6-7,13H2;1H |
InChI Key |
PJHWGJWTXQVXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Br)CN.Cl |
Origin of Product |
United States |
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